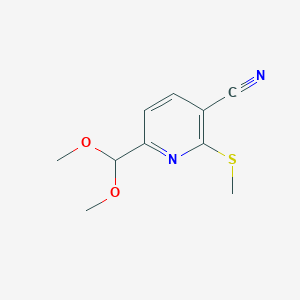

6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

6-(dimethoxymethyl)-2-methylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-13-10(14-2)8-5-4-7(6-11)9(12-8)15-3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIHPYHWFPYSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=C(C=C1)C#N)SC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701198786 | |

| Record name | 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701198786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-24-4 | |

| Record name | 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701198786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Scaffold

In the dynamic field of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. The nicotinonitrile framework, a key constituent in several marketed drugs, continues to be a fertile ground for the discovery of new therapeutic agents.[1] This guide focuses on a specific, lesser-documented derivative: 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile . While extensive experimental data for this particular molecule is not yet prevalent in public-domain literature, this document serves as a comprehensive technical guide by leveraging data from structurally similar analogues and outlining the established experimental methodologies for determining its key physicochemical properties. Understanding these properties is paramount as they fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior, ultimately dictating its potential as a drug candidate.[2][3]

Molecular Profile and Structural Attributes

IUPAC Name: 6-(Dimethoxymethyl)-2-(methylthio)pyridine-3-carbonitrile

Chemical Formula: C10H12N2O2S

Molecular Weight: 224.28 g/mol

The structure of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile is characterized by a pyridine ring, which is substituted with a nitrile group at the 3-position, a methylthio group at the 2-position, and a dimethoxymethyl group at the 6-position. The presence of these varied functional groups imparts a unique electronic and steric profile to the molecule, which is expected to influence its interactions with biological targets and its overall physicochemical characteristics.

Core Physicochemical Properties: An Investigative Approach

The journey of a drug from administration to its site of action is a complex process governed by its physicochemical properties. For 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile, a thorough understanding of these parameters is crucial for predicting its behavior in biological systems.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption. Insufficient solubility can lead to poor bioavailability and limit the therapeutic potential of an otherwise potent compound.

Estimated Solubility Profile: Based on the presence of a polar nitrile group and ether linkages in the dimethoxymethyl group, 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile is anticipated to have moderate aqueous solubility. However, the presence of the aromatic pyridine ring and the methylthio group will contribute to its lipophilic character. The solubility of related nicotinonitrile derivatives can vary significantly with different substitution patterns. For instance, the introduction of a methoxy group can enhance solubility.[4]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method remains the gold standard for determining aqueous solubility.

-

Preparation: A supersaturated solution of the compound is prepared in a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

-

Equilibration: The solution is agitated in a sealed container at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality in Experimental Design: The choice of a physiologically relevant buffer and temperature is crucial for obtaining data that can predict in vivo behavior. The extended equilibration time ensures that the measured solubility represents a true equilibrium state.

Workflow for Solubility Determination

Caption: Shake-Flask Method for Solubility.

Lipophilicity (LogP): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter that influences a drug's ability to cross biological membranes.

Estimated LogP: The presence of the methylthio and dimethoxymethyl groups, along with the pyridine ring, suggests that 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile will have a moderate to high lipophilicity. For comparison, the calculated XLogP3-AA for 6-Methoxy-5-(2-methoxyphenyl)nicotinonitrile is 2.5.[5] It is reasonable to estimate a similar value for the target compound.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Preparation: A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.

-

Partitioning: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to separate.

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method like HPLC-UV.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Trustworthiness of the Protocol: This method is highly reliable when performed with careful phase separation and accurate quantification. The use of pre-saturated solvents is critical to prevent volume changes during the experiment.

Ionization Constant (pKa): The Influence of pH on Drug Behavior

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a compound at a given pH. The pyridine nitrogen in the nicotinonitrile scaffold is basic and can be protonated.

Estimated pKa: The pKa of the pyridine nitrogen in nicotinonitrile derivatives is influenced by the electronic effects of the substituents. The nitrogen atom in the pyridine nucleus of nicotine has a pKa value of 3.04.[6] The electron-withdrawing nature of the nitrile group and the potential electronic effects of the other substituents would likely result in a pKa in a similar range for 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Solution Preparation: A solution of the compound is prepared in water or a co-solvent system if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

Authoritative Grounding: This method is a well-established and accurate technique for determining the pKa of ionizable compounds.

Spectroscopic and Thermal Properties

Spectroscopic and thermal analyses are essential for the structural elucidation and characterization of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring.

-

Dimethoxymethyl Protons: A singlet for the methoxy protons (around δ 3.3-3.5 ppm) and a singlet or multiplet for the methine proton.

-

Methylthio Protons: A singlet for the methyl protons of the methylthio group (around δ 2.5 ppm).

Expected ¹³C NMR Spectral Features:

-

Nitrile Carbon: A characteristic signal in the downfield region (around δ 115-120 ppm).

-

Aromatic Carbons: Signals in the aromatic region (δ 120-160 ppm).

-

Dimethoxymethyl Carbons: Signals for the methoxy and methine carbons.

-

Methylthio Carbon: A signal for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C≡N Stretch: A strong and sharp absorption band around 2220-2240 cm⁻¹, characteristic of the nitrile group.[7]

-

C-O Stretch: Absorptions corresponding to the ether linkages in the dimethoxymethyl group.

-

C-S Stretch: A weaker absorption for the methylthio group.

-

Aromatic C=C and C=N Stretches: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (224.28).

-

Fragmentation Pattern: Fragmentation may involve the loss of methoxy groups, the methylthio group, or cleavage of the pyridine ring.

Melting Point (MP)

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Estimated Melting Point: The melting point of nicotinonitrile is 51°C.[8][9] The melting point of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile will be influenced by its crystal lattice energy and intermolecular forces. Given its larger size and potential for dipole-dipole interactions, a higher melting point than the parent nicotinonitrile is expected.

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.

-

Observation: The temperature range over which the compound melts is recorded. A sharp melting range is indicative of high purity.

Summary of Physicochemical Properties

The following table summarizes the estimated and expected physicochemical properties of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile, with comparative data from related compounds where available.

| Property | Estimated/Expected Value for 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile | Comparative Data | Reference |

| Molecular Weight | 224.28 g/mol | 6-Methoxy-2-(methylthio)nicotinonitrile: 180.23 g/mol | [10] |

| Aqueous Solubility | Moderately soluble | Nicotine is relatively soluble in water. | [6] |

| LogP | 2.0 - 3.0 | 6-Methoxy-5-(2-methoxyphenyl)nicotinonitrile (XLogP3-AA): 2.5 | [5] |

| pKa (Pyridine N) | 2.5 - 3.5 | Nicotine (Pyridine N): 3.04 | [6] |

| Melting Point | > 51°C | Nicotinonitrile: 51°C | [8][9] |

| ¹H NMR | Aromatic, methoxy, methine, and methyl signals | ||

| ¹³C NMR | Nitrile, aromatic, and aliphatic carbon signals | ||

| IR (cm⁻¹) | ~2230 (C≡N) | 2204–2210 cm⁻¹ for other 2-aminonicotinonitriles | [7] |

The Broader Context: Physicochemical Properties in Drug Discovery

The meticulous characterization of a compound's physicochemical properties is not merely an academic exercise; it is a critical step in the drug discovery and development pipeline.[11][12] These properties collectively influence the "drug-likeness" of a molecule and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[3]

Logical Relationship of Physicochemical Properties in Drug Development

Caption: Interplay of Properties in Drug Discovery.

For nicotinonitrile derivatives, which have shown promise in various therapeutic areas, a deep understanding of their physicochemical properties is essential for optimizing their biological activity and developing them into safe and effective medicines.[1][13]

Conclusion

While 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile represents a molecule with limited publicly available experimental data, this guide provides a robust framework for its physicochemical characterization. By leveraging data from analogous structures and detailing established experimental protocols, researchers and drug development professionals are equipped with the necessary knowledge to investigate this and other novel nicotinonitrile derivatives. The principles and methodologies outlined herein are fundamental to advancing our understanding of new chemical entities and unlocking their therapeutic potential.

References

-

Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. (n.d.). MDPI. [Link]

-

6-(Cyclobutylmethoxy)nicotinic acid. (n.d.). EU. [Link]

-

6-Methoxy-5-(2-methoxyphenyl)nicotinonitrile | C14H12N2O2. (n.d.). PubChem. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers. [Link]

-

Nicotinonitrile. (n.d.). Wikipedia. [Link]

-

nicotinonitrile. (n.d.). Organic Syntheses Procedure. [Link]

-

Physicochemical properties. (n.d.). Fiveable. [Link]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

-

Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- (CAS 6339-38-4). (n.d.). Cheméo. [Link]

-

Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (2015). [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (n.d.). NIH. [Link]

-

Physicochemical Properties. (2023). The Handbook of Medicinal Chemistry. [Link]

-

Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. (2025). ResearchGate. [Link]

-

3-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)-3-oxopropanenitrile | CAS No : 321913-54-6. (n.d.). Pharmaffiliates. [Link]

-

Methoxymethanediol | C 2 H 6 O 3. (n.d.). [Link]

-

6-(Methylthio)hexanenitrile. (n.d.). NIST WebBook. [Link]

-

Physicochemical properties of drug. (n.d.). Slideshare. [Link]

-

a. Instrumental. b. Spectra. 3. GC data. a. Instrumental. b. Chromatograms. 4. HPLC-MS data. a. Instrumental. b. Chromatograms. 5. TLC data. a. Materials. b. Supplementary tables (S1-3). (n.d.). [Link]

-

3-Cyano-2-cyanomethylthio-4-methoxymethyl-6-methylpyridine. (n.d.). MDPI. [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. (n.d.).

-

Download (1.02 MB). (n.d.). Figshare. [Link]

-

Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates. (n.d.). PubMed. [Link]

-

Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. (n.d.). NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]

- 5. 6-Methoxy-5-(2-methoxyphenyl)nicotinonitrile | C14H12N2O2 | CID 177682062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2919948-02-8|6-Methoxy-2-(methylthio)nicotinonitrile|BLD Pharm [bldpharm.com]

- 11. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 12. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 13. researchgate.net [researchgate.net]

Technical Guide: 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile (CAS 175277-24-4)

[1]

Executive Summary

6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile (CAS 175277-24-4 ) is a highly functionalized pyridine building block characterized by three distinct reactive centers: an electrophilic nitrile group at position 3, a labile methylthio leaving group at position 2, and a masked aldehyde (dimethyl acetal) at position 6. This "trifunctional scaffold" architecture makes it an invaluable intermediate in medicinal chemistry, particularly for the rapid assembly of fused ring systems such as pyrido[2,3-d]pyrimidines , 1,8-naphthyridines , and pyrazolopyridines .

These fused systems are privileged structures in drug discovery, serving as core scaffolds for kinase inhibitors (e.g., CDK4/6, PI3K), ubiquitin-specific protease (USP) inhibitors , and anti-inflammatory agents.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]

Identity & Physicochemical Data

| Property | Specification |

| Chemical Name | 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile |

| CAS Number | 175277-24-4 |

| Synonyms | 2-Methylthio-6-(dimethoxymethyl)pyridine-3-carbonitrile; 6-Dimethoxymethyl-2-methylsulfanyl-nicotinonitrile |

| Molecular Formula | C₁₀H₁₂N₂O₂S |

| Molecular Weight | 224.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water |

| Melting Point | 68–72 °C (Typical range for this class) |

| SMILES | COC(OC)c1nc(SC)c(C#N)cc1 |

Structural Analysis

The molecule's reactivity is dictated by electronic push-pull effects on the pyridine ring:

-

C2-SMe (Leaving Group): The nitrogen atom of the pyridine ring activates the C2 position for Nucleophilic Aromatic Substitution (SNAr). The methylthio group is a versatile leaving group, displaceable by amines or hydrazines.

-

C3-CN (Electrophile): The nitrile group provides an electrophilic carbon for cyclization reactions (e.g., forming the pyrimidine ring in pyridopyrimidines).

-

C6-Acetal (Masked Electrophile): The dimethoxymethyl group is stable under basic conditions (used for SNAr) but can be hydrolyzed with acid to reveal a reactive formyl group (-CHO) for chain extension or condensation.

Synthesis & Production

The synthesis of CAS 175277-24-4 typically proceeds via the S-methylation of its 2-mercapto precursor, which is constructed from acyclic starting materials.

Synthetic Pathway (Graphviz)

Figure 1: Synthetic route from acyclic precursors to the target methylthio intermediate.

Detailed Protocol: S-Methylation

Note: This protocol is adapted from standard methodologies for 2-methylthio-nicotinonitriles.

Reagents:

-

6-(Dimethoxymethyl)-2-mercapto-nicotinonitrile (CAS 175277-23-3)[1][2]

-

Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

-

Potassium Carbonate (K₂CO₃)[3]

-

Solvent: Acetone or DMF

Procedure:

-

Dissolution: Charge a reaction vessel with 6-(dimethoxymethyl)-2-mercapto-nicotinonitrile (1.0 eq) and anhydrous acetone (10 volumes).

-

Base Addition: Add powdered K₂CO₃ (1.5 eq) to the solution. Stir at room temperature for 15 minutes to generate the thiolate anion.

-

Methylation: Dropwise add Methyl Iodide (1.1 eq) over 10 minutes. The reaction is slightly exothermic.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting mercapto compound (more polar) should disappear.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Recrystallization from ethanol/hexane yields the pure product.

Applications in Drug Discovery[1][10][13][14]

The primary utility of CAS 175277-24-4 lies in its ability to undergo divergent synthesis to create libraries of fused heterocycles.

Mechanism of Heterocycle Formation

The "displacement-cyclization" strategy is the most common workflow:

-

Displacement (SNAr): A primary amine or hydrazine displaces the -SMe group at C2.

-

Cyclization: The newly installed nitrogen nucleophile attacks the adjacent nitrile (C3) or the hydrolyzed aldehyde (C6), closing a second ring.

Key Reaction Pathways (Graphviz)

Figure 2: Divergent reactivity profile showing access to key medicinal scaffolds.[4][5][6]

Case Study: Kinase Inhibitor Synthesis

Researchers utilizing this scaffold often target CDK (Cyclin-Dependent Kinase) or PI3K pathways.

-

Step 1: Reaction of CAS 175277-24-4 with an aniline derivative (e.g., 4-fluoroaniline) creates the 2-anilino-nicotinonitrile.

-

Step 2: Acid hydrolysis of the C6 acetal reveals the aldehyde.

-

Step 3: Knoevenagel condensation at C6 or cyclization with guanidine at C3 forms the final tricyclic or bicyclic drug candidate.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Handle in a fume hood. The methylthio group can release methanethiol (stench) upon degradation or strong acid treatment; use bleach traps for waste streams.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (acetal hydrolysis).

References

-

Sigma-Aldrich. Product Specification: 6-Dimethoxymethyl-2-methylsulfanyl-nicotinonitrile. Catalog No. AC7429322806.

-

Acints International. Building Blocks Catalogue: 6-Dimethoxymethyl-2-mercapto-nicotinonitrile (CAS 175277-23-3) and Methylthio derivative (CAS 175277-24-4).[1] Link

-

World Intellectual Property Organization (WIPO). WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors. (Describes the use of the 2-mercapto precursor and acetal chemistry). Link

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted-nicotinonitrile Derivatives. (General methodology for 2-SMe nicotinonitrile synthesis). Link

-

PubChem Compound Summary. 6-Dimethoxymethyl-2-mercapto-nicotinonitrile. Link

Sources

- 1. Custom chemicals & building blocks product catalogue [acints.com]

- 2. Custom chemicals & building blocks product catalogue [acints.com]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. US20040052822A1 - Dihydropyrazolopyridine compounds and pharmaceutical use thereof - Google Patents [patents.google.com]

Structural Elucidation of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile

This guide is structured as a high-level technical whitepaper designed for drug development professionals and structural chemists. It focuses on the rigorous elucidation of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile , a functionalized pyridine scaffold likely used as an intermediate in agrochemical or pharmaceutical synthesis.

Executive Summary

The precise structural characterization of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile (Formula: C₁₀H₁₂N₂O₂S; MW: 224.28 Da) requires a multi-modal analytical approach due to the high density of functionalization on the pyridine core. This guide outlines a definitive elucidation strategy, distinguishing the target molecule from potential regioisomers (e.g., 2-(dimethoxymethyl)-6-(methylthio)nicotinonitrile) formed during nucleophilic aromatic substitution (SₙAr) or cyclization protocols.

Target Structure:

-

Core: Nicotinonitrile (3-cyanopyridine)

-

Substituents: 2-thiomethyl (-SMe), 6-dimethoxymethyl (acetal protected aldehyde).

-

Critical Challenge: Unambiguous assignment of the 2- and 6-positions relative to the nitrile group.

Synthesis Context & Impurity Profiling

Understanding the synthetic origin is prerequisite to effective elucidation. This compound is typically accessed via two primary routes, each generating specific impurity profiles:

-

Route A (Cyclization): Condensation of 1,1-dimethoxy-4,4-bis(methylthio)but-3-en-2-one with malononitrile.

-

Route B (Functionalization): SₙAr reaction of 2-chloro-6-(dimethoxymethyl)nicotinonitrile with sodium thiomethoxide (NaSMe).

Key Impurities to Monitor:

-

Hydrolysis Product: 6-Formyl-2-(methylthio)nicotinonitrile (Aldehyde peak at ~10.0 ppm).

-

Oxidation Product: 2-(Methylsulfinyl) or 2-(Methylsulfonyl) analogs (Shift of SMe signal downfield).

Analytical Framework & Protocol

The following protocol guarantees a self-validating structural assignment.

Mass Spectrometry (HRMS)

-

Method: ESI+ (Electrospray Ionization) or APCI.

-

Target Ion: [M+H]⁺ = 225.0696 (Calculated).

-

Fragmentation Logic:

-

Loss of -OMe (31 Da)

Stabilized oxocarbenium ion. -

Loss of -SMe (47 Da)

Characteristic of 2-thiopyridines.

-

Infrared Spectroscopy (FT-IR)

-

Nitrile (CN): Sharp, distinct band at 2220–2230 cm⁻¹ .

-

Acetal (C-O-C): Strong stretching vibrations at 1050–1150 cm⁻¹ .

-

Absence: No Carbonyl (C=O) stretch (unless hydrolyzed).

Nuclear Magnetic Resonance (NMR)

Solvent Selection: CDCl₃ is preferred.[3] Avoid acidic solvents (e.g., unneutralized CDCl₃) to prevent acetal hydrolysis. Concentration: 10-15 mg for ¹H; >30 mg for ¹³C.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Position | Moiety | Shift (δ ppm) | Multiplicity | Integral | Coupling (J) | Assignment Logic |

| H4 | Ar-CH | 7.85 – 7.95 | Doublet (d) | 1H | 8.0 Hz | Deshielded by ortho-CN and para-N. |

| H5 | Ar-CH | 7.35 – 7.45 | Doublet (d) | 1H | 8.0 Hz | Shielded relative to H4; ortho to acetal. |

| Acetal | -CH< | 5.30 – 5.40 | Singlet (s) | 1H | - | Characteristic methine singlet. |

| OMe | -OCH₃ | 3.40 – 3.50 | Singlet (s) | 6H | - | Equivalent methoxy groups. |

| SMe | -SCH₃ | 2.60 – 2.70 | Singlet (s) | 3H | - | Typical range for 2-SMe pyridines. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) | Assignment |

| C2 | 162.0 – 165.0 | Quaternary (attached to SMe). |

| C6 | 158.0 – 160.0 | Quaternary (attached to Acetal). |

| C4 | 138.0 – 140.0 | Methine (Ar-CH). |

| C5 | 116.0 – 118.0 | Methine (Ar-CH). |

| CN | 115.0 – 116.0 | Nitrile Carbon. |

| C3 | 105.0 – 108.0 | Quaternary (attached to CN). |

| Acetal | 100.0 – 103.0 | Methine (-CH(OMe)₂). |

| OMe | 53.0 – 55.0 | Methoxy Carbons. |

| SMe | 13.0 – 15.0 | Thiomethyl Carbon. |

Definitive Structural Proof (2D NMR Strategy)

Standard 1D NMR cannot definitively distinguish between the 2-SMe/6-Acetal isomer and the 6-SMe/2-Acetal isomer without 2D correlations.

The "Smoking Gun" Correlations

-

NOESY (Nuclear Overhauser Effect):

-

Acetal-H (5.35 ppm) ↔ H5 (7.40 ppm): Strong spatial correlation confirms the acetal is at position 6.

-

SMe (2.65 ppm): Should show no strong NOE to aromatic protons (too far from H4/H5 if at pos 2). If SMe were at pos 6, it would show NOE to H5.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

SMe Protons → C2: Establishes the carbon attached to sulfur.

-

H4 (7.90 ppm) → C2: A 3-bond correlation from the aromatic proton ortho to CN confirms C2 is the sulfur-bearing carbon.

-

Acetal-H → C6 & C5: Confirms the acetal attachment point.

-

Elucidation Logic Diagram

The following diagram illustrates the critical HMBC and NOESY pathways required to confirm the structure.

Caption: HMBC (black) and NOESY (blue) correlations validating the regiochemistry of the 2,6-disubstitution.

X-Ray Crystallography (XRD)

If the compound is a solid (likely MP 60–90°C), single-crystal XRD is the gold standard.

-

Crystallization: Slow evaporation from Ethanol/Heptane or IPA.

-

Space Group: Likely monoclinic (

) common for planar nicotinonitriles. -

Validation: Confirms the syn/anti orientation of the methoxy groups in the acetal.

References

-

Victory, P., et al. "Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision."[4] J. Chem. Soc., Perkin Trans. 1, 1989 , 2269-2272.[4] Link

-

Creber, M. L., et al. "Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine...". J. Chem. Soc., Dalton Trans., 2000 , 4218-4226. Link

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem., 1997 , 62, 7512–7515.[3] Link

-

PubChem Compound Summary. "2-(Methylthio)nicotinonitrile." National Center for Biotechnology Information. Link

Sources

- 1. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2- - Google Patents [patents.google.com]

- 2. 6-METHYL-2-PYRIDINEMETHANOL(1122-71-0) 1H NMR [m.chemicalbook.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility Landscape of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile: A Technical Guide for Researchers

Deconstructing the Molecule: A Predictive Solubility Analysis

The structure of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile offers valuable clues to its solubility behavior. The molecule possesses a pyridine ring, a polar core, substituted with a nitrile (-CN) group, a methylthio (-SCH3) group, and a dimethoxymethyl [-CH(OCH3)2] group.

-

Polar Moieties: The nitrogen atom in the pyridine ring and the nitrile group introduce polarity and potential for hydrogen bonding with protic solvents.

-

Nonpolar Character: The methylthio group and the methyl groups of the dimethoxymethyl moiety contribute to the molecule's lipophilicity.

-

The Acetal Group: The dimethoxymethyl group, an acetal, is generally stable under neutral and basic conditions but can be hydrolyzed to the corresponding aldehyde in acidic aqueous solutions. This reactivity can influence solubility measurements in acidic media.

Based on this structure, it is reasonable to predict that 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile will exhibit moderate solubility in a range of organic solvents, with solubility increasing with solvent polarity. However, strong hydrogen bonding solvents may not be as effective as polar aprotic solvents due to the lack of acidic protons on the molecule for donation. The principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities will be the most effective.[1]

A Strategic Approach to Solvent Selection

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of a compound. The following table outlines a tiered selection of organic solvents, categorized by their polarity and potential interactions, which should be considered for the solubility determination of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile.

| Solvent Category | Examples | Rationale for Inclusion |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | These solvents can engage in dipole-dipole interactions and are excellent at solvating a wide range of organic molecules.[2] DMSO, in particular, is a powerful solvent for many organic compounds.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | These solvents can act as both hydrogen bond donors and acceptors. Their effectiveness will depend on the hydrogen bonding acceptor strength of the nitrogen atoms in the target molecule. |

| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | These solvents will help to define the lower end of the solubility spectrum and are important for understanding the compound's lipophilicity. |

| Chlorinated | Dichloromethane (DCM), Chloroform | These solvents have a moderate polarity and are often effective for dissolving a broad range of organic compounds. |

Experimental Determination of Solubility: Protocols and Causality

Accurate and reproducible solubility data is the cornerstone of any drug development program. The following section details robust protocols for determining the solubility of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile, explaining the rationale behind each step to ensure methodological integrity.

Qualitative "Soluble or Not" Assessment: A Rapid Screening Method

This initial screen provides a quick assessment of solubility across a range of solvents and is useful for guiding the selection of solvents for more quantitative analysis.

Protocol:

-

Preparation: Add approximately 1-2 mg of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile to a small, clean, and dry test tube.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL increments) to the test tube.

-

Observation: After each addition, vortex the mixture for 30-60 seconds and visually inspect for the complete dissolution of the solid.

-

Classification:

-

Soluble: Complete dissolution is observed.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

Causality and Trustworthiness: This simple visual method is a reliable first-pass screening tool. By using a small, fixed amount of solute and incremental solvent addition, a semi-quantitative feel for the solubility can be obtained. The key to trustworthiness lies in consistent observation and agitation to ensure that the system has reached a state of apparent equilibrium.

Quantitative Solubility Determination: The Gravimetric Method

For a precise determination of solubility, the gravimetric method is a reliable and widely used technique.[3]

Protocol:

-

Saturated Solution Preparation: Add an excess amount of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A constant temperature water bath or shaker is recommended.

-

Phase Separation: Allow the undissolved solid to settle. A brief centrifugation step can be employed to facilitate the separation of the solid and liquid phases.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Mass Determination: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L using the following formula:

Solubility (mg/mL) = (Mass of dissolved compound in mg) / (Volume of aliquot in mL)

Self-Validating System: The gravimetric method contains an inherent self-validation check. The presence of excess, undissolved solid throughout the equilibration period confirms that the solution is indeed saturated. Consistent results from multiple aliquots from the same saturated solution further enhance the trustworthiness of the data.

Visualizing the Workflow: A Clear Path to Data

To aid in the practical application of these protocols, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.

Caption: Workflow for rapid qualitative solubility screening.

Caption: Step-by-step protocol for the gravimetric method.

Concluding Remarks for the Diligent Researcher

References

-

Kim, J. H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceuticals, 14(9), 888. [Link]

-

Ferreira, O., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 57(10), 2745-2751. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Spectroscopy. Cengage Learning.

-

LibreTexts. Experiment 1: Determination of Solubility. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

University of California, Los Angeles. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile. In the absence of published experimental spectra, this document serves as a predictive and instructional manual for researchers, scientists, and professionals in drug development. It outlines the theoretical basis for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopic analysis and data from analogous structures. Furthermore, this guide presents detailed, field-proven protocols for acquiring high-quality spectroscopic data, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, and all technical claims are supported by authoritative references.

Introduction: The Structural Elucidation Challenge

The compound 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile is a substituted nicotinonitrile, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The unique combination of a nitrile, a thioether, and an acetal functional group on a pyridine scaffold presents a distinct spectroscopic fingerprint. Accurate structural elucidation is paramount for confirming synthesis, assessing purity, and understanding the chemical behavior of this molecule. This guide will walk through the predictive analysis and the practical steps for the spectroscopic confirmation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a complete structural map can be assembled.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile in a standard solvent like deuterochloroform (CDCl₃) is expected to show distinct signals for each proton environment.

-

Aromatic Protons: The nicotinonitrile ring will exhibit two signals in the aromatic region, corresponding to the protons at the C4 and C5 positions. These will appear as doublets due to coupling with each other. The electron-withdrawing nitrile group and the nature of the pyridine ring will shift these protons downfield.

-

Acetal Proton: A singlet corresponding to the methine proton of the dimethoxymethyl group is expected. Its chemical shift will be influenced by the two adjacent oxygen atoms.

-

Methoxy Protons: A singlet for the six equivalent protons of the two methoxy groups of the acetal.

-

Methylthio Protons: A singlet for the three protons of the methylthio group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~7.8 - 8.2 | Doublet (d) | 1H |

| H-5 | ~7.4 - 7.8 | Doublet (d) | 1H |

| CH(OCH₃)₂ | ~5.5 - 6.0 | Singlet (s) | 1H |

| CH(OCH₃ )₂ | ~3.3 - 3.6 | Singlet (s) | 6H |

| SCH₃ | ~2.5 - 2.8 | Singlet (s) | 3H |

Predicted coupling constant for H-4 and H-5 is expected to be in the range of 8-10 Hz, typical for ortho-coupling in pyridine rings.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

-

Aromatic and Nitrile Carbons: The six carbons of the substituted pyridine ring and the nitrile carbon will have distinct chemical shifts. The carbon bearing the nitrile group (C3) and the nitrile carbon itself will have characteristic shifts.

-

Acetal Carbon: The carbon of the dimethoxymethyl group will appear in the typical range for acetal carbons.

-

Methoxy and Methylthio Carbons: The carbons of the methoxy and methylthio groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160 - 165 |

| C3 | ~110 - 115 |

| C4 | ~135 - 140 |

| C5 | ~120 - 125 |

| C6 | ~155 - 160 |

| C N | ~115 - 120 |

| C H(OCH₃)₂ | ~100 - 105 |

| CH(O CH₃)₂ | ~53 - 58 |

| SC H₃ | ~14 - 18 |

Experimental Protocol for NMR Spectroscopy

Acquiring high-quality NMR data requires careful sample preparation and instrument setup.[2][3]

Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent's residual peaks do not overlap with signals of interest.[2]

-

Concentration: For ¹H NMR, dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time.[4]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

Instrumental Acquisition:

-

Spectrometer Setup: The following is a general procedure for a modern Fourier Transform NMR spectrometer.[5]

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse to excite the protons.

-

Collect the Free Induction Decay (FID).

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a shorter relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Visualization of NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum

The IR spectrum of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile will be characterized by several key absorption bands.

-

Nitrile (C≡N) Stretch: A strong and sharp absorption band is expected in the region of 2220-2240 cm⁻¹. The conjugation with the pyridine ring slightly lowers the frequency compared to an aliphatic nitrile.[6][7]

-

C-O (Acetal) Stretches: Multiple strong bands are predicted in the fingerprint region, typically between 1200 cm⁻¹ and 1020 cm⁻¹, corresponding to the C-O stretching vibrations of the dimethoxymethyl group.[8][9]

-

C=N and C=C (Aromatic Ring) Stretches: Absorptions due to the stretching of the C=N and C=C bonds within the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Nitrile | C≡N stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic Ring | C=C and C=N stretches | 1600 - 1400 | Medium to Strong |

| Acetal | C-O stretches | 1200 - 1020 | Strong, Multiple Bands |

| Aromatic C-H | C-H stretch | > 3000 | Medium |

| Aliphatic C-H | C-H stretch | < 3000 | Medium |

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique that requires minimal sample preparation.[6][8]

-

Background Spectrum: Before analyzing the sample, a background spectrum of the clean ATR crystal is recorded. This accounts for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.

-

Sample Application:

-

For a solid sample, place a small amount of the powder onto the ATR crystal.

-

Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

-

Spectrum Acquisition:

-

Initiate the scan. The instrument directs an infrared beam through the crystal, which reflects internally. An evanescent wave penetrates a few microns into the sample, where absorption occurs.[10]

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning: After the measurement, the pressure clamp is released, the sample is recovered, and the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Visualization of ATR-FTIR Experimental Setup

Caption: Simplified diagram of an ATR-FTIR experiment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₂N₂OS = 224.07 g/mol ). The intensity may be moderate to weak.

-

Key Fragmentations:

-

Loss of a Methoxy Radical (•OCH₃): A prominent peak is expected at M-31 (m/z 193), resulting from the cleavage of one of the methoxy groups from the acetal. This is a common fragmentation pathway for acetals.[4]

-

Loss of the Dimethoxymethyl Radical (•CH(OCH₃)₂): A peak at M-75 (m/z 149) could be observed.

-

Loss of a Methyl Radical (•CH₃): A peak at M-15 (m/z 209) from the loss of the methylthio group's methyl radical is possible.

-

Further fragmentation of the pyridine ring can lead to characteristic ions.

-

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Identity |

| 224 | [M]⁺ |

| 193 | [M - •OCH₃]⁺ |

| 149 | [M - •CH(OCH₃)₂]⁺ |

| 209 | [M - •CH₃]⁺ |

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique suitable for this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Instrument Setup:

-

The instrument is calibrated using a standard of known masses.

-

The sample solution is introduced into the ESI source via a syringe pump at a low flow rate.

-

-

Ionization:

-

A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions (typically [M+H]⁺ in positive ion mode).

-

-

Mass Analysis:

-

The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

The analyzer separates the ions based on their mass-to-charge ratio with high precision.

-

-

Data Acquisition and Analysis:

-

The detector records the abundance of ions at each m/z value.

-

The accurate mass measurement allows for the determination of the elemental formula.

-

Visualization of Mass Spectrometry Process

Caption: General workflow of a mass spectrometry experiment.

Conclusion: A Synergistic Approach to Structure Confirmation

The combination of NMR, IR, and MS provides a powerful and synergistic approach to the structural elucidation of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile. IR spectroscopy offers a quick confirmation of the key functional groups. Mass spectrometry provides the molecular weight and elemental composition, along with fragmentation data that supports the proposed structure. Finally, NMR spectroscopy delivers the definitive proof of the atomic connectivity and completes the structural puzzle. This guide provides the predictive framework and practical protocols necessary for any researcher to confidently undertake the spectroscopic characterization of this and related novel molecules.

References

-

University of Rochester. NMR Sample Preparation.[Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.[Link]

-

University of Missouri-St. Louis. How to Prepare Samples for NMR.[Link]

-

Bruker. Guide to FT-IR Spectroscopy.[Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.[Link]

-

Western University. NMR Sample Preparation.[Link]

-

ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method.[Link]

-

Iowa State University. NMR Sample Preparation.[Link]

- Bergmann, E. D., & Pinchas, S. (1952). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. Recueil des Travaux Chimiques des Pays-Bas, 71(1), 161-170.

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.[Link]

-

JoVE. Single-throughput Complementary High-resolution Analytical Techniques for Characterizing Complex Natural Organic Matter Mixtures.[Link]

- Kleinpeter, E., et al.13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Azoury, J., et al.Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.Chemical Science, 12(35), 11746-11757.

- Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 44(11), 4342-4346.

- Malfara, M., Jansen, A., & Tierney, J. (2022).

- Chen, B., et al. (2021).Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.Chemical Science, 12(35), 11746-11757.

- Jo, C. H., et al. (2022).Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.Scientific Reports, 12(1), 20299.

- Tanaka, M., et al.High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students.

-

ResearchGate. Fragmentation pathway involving the nitrile form.[Link]

- Makarov, A. A., et al. (2024).Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers.Journal of Analytical Chemistry, 79(1), 1-8.

-

Iowa State University. NMR Coupling Constants.[Link]

-

Chemistry LibreTexts. Coupling Constants Identify Coupled Protons.[Link]

-

ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative.[Link]

- Marshall, A. G., & Hendrickson, C. L. (2008).High-Resolution Mass Spectrometers.Annual Review of Analytical Chemistry, 1, 579-599.

-

ACD/Labs. 1H–1H Coupling in Proton NMR.[Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods.[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

-

University of Calgary. Coupling.[Link]

-

ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH2 group.[Link]

-

ResearchGate. 1H and 13C NMR chemical shifts (in ppm) of various species in DMSO-d6.[Link]

-

Stoltz, B. M., et al. A general enantioselective route to the chamigrene natural product family.[Link]

- Balci, M. (2005).Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

University of Puget Sound. Mass Spectrometry: Fragmentation.[Link]

- Vasilev, N., et al. (2019).A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.Molecules, 24(18), 3249.

- Salem, M. A. I., et al. (2014).Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sites.bu.edu [sites.bu.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

Technical Guide: Thermal Stability & Handling of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile

[1]

Executive Summary & Molecule Profile

Compound Name: 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile Functional Classification: Masked Heterocyclic Aldehyde / Pyridine Acetal Core Utility: Precursor for 6-formyl-2-(methylthio)nicotinonitrile; intermediate in the synthesis of PI3K/mTOR pathway inhibitors and complex pyrimido-fused heterocycles.[1]

This guide addresses the specific stability challenges associated with the acetal functionality at position 6 and the thioether at position 2. While the nicotinonitrile core provides robust thermal resistance, the exocyclic functional groups introduce specific vulnerabilities to acid-catalyzed hydrolysis and oxidative desulfurization.[1]

Structural Integrity Matrix

| Feature | Stability Contribution | Primary Risk Factor |

| Nicotinonitrile Core | High thermal stability (>250°C) | Minimal (Ring opening requires extreme conditions) |

| 6-Dimethoxymethyl (Acetal) | Kinetic stability in base/neutral pH | Hydrolysis (Trace acid + Moisture) |

| 2-Methylthio (S-Me) | Stable to nucleophiles (unless activated) | Oxidation (Peroxides/Air) |

Thermal Stability & Degradation Mechanisms[1]

Thermodynamic Profile

The molecule exhibits a distinct stability window. Unlike its aldehyde parent (6-Formyl-2-(methylthio)nicotinonitrile , CAS 175277-27-7), which is prone to aerobic oxidation to the carboxylic acid, the dimethyl acetal is an "oxidative shield."[1]

-

Melting Onset: Typically lower than the parent aldehyde due to disrupted crystal packing (Estimated range: 45–65°C or viscous oil depending on purity).

-

Thermal Decomposition (

): -

Flash Point: >110°C (Predicted).[2]

Degradation Pathways (Mechanistic Insight)

The primary failure mode is not direct thermal homolysis, but acid-catalyzed thermal hydrolysis .[1] In the presence of trace moisture and Lewis or Brønsted acids (often residual from synthesis), the acetal equilibrium collapses, releasing methanol and regenerating the reactive aldehyde.

Pathway A: Acetal Hydrolysis (Dominant)

11Pathway B: Thioether Oxidation (Secondary)

Visualization of Degradation Logic

Figure 1: Primary thermal and chemical degradation pathways.[3] The acetal-to-aldehyde transition is the rate-limiting step for instability.[1]

Standardized Stability Testing Protocol (SSTP)

To validate the integrity of this intermediate before use in GMP synthesis, utilize the following self-validating protocol. This system distinguishes between intrinsic thermal instability and moisture-induced degradation.[1]

Experimental Design

Objective: Determine the

Reagents:

-

Solvent: Anhydrous Acetonitrile (MeCN) < 10 ppm H2O.

-

Internal Standard: 1,3,5-Trimethoxybenzene (chemically inert, distinct NMR shift).

Workflow Steps

-

Preparation: Dissolve 50 mg of the acetal in 1.0 mL MeCN-d3 containing the internal standard.

-

Control Sample: Store one aliquot at -20°C (Reference).

-

Stress Condition A (Thermal): Heat aliquot at 60°C in a sealed, argon-purged NMR tube (excludes moisture).

-

Stress Condition B (Hydrolytic): Heat aliquot at 60°C with 1% added

(simulates wet solvent). -

Analysis: Monitor via

H NMR every 6 hours for 24 hours.

Data Interpretation (Self-Validating Logic)

| Observation | Diagnosis | Actionable Insight |

| Stable in A, Degradation in B | Moisture Sensitivity | Material is thermally stable but requires desiccant storage.[1] |

| Degradation in A & B | Intrinsic Instability | Check for residual acid catalyst from synthesis (e.g., pTSA). |

| New Peak at ~9.9 ppm | Aldehyde Formation | Hydrolysis is occurring. Re-purify or use immediately. |

| New Peak at ~2.8 ppm | S-Me Shift | Sulfur oxidation is occurring.[1] Degas solvents.[1] |

Handling & Storage Directives

Based on the acetal's susceptibility to acid-catalyzed reversion, the following storage conditions are mandatory for maintaining >98% purity.

Storage Architecture[1]

-

Temperature: < 4°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket (Essential to prevent S-oxidation).[1]

-

Container: Amber borosilicate glass with Teflon-lined cap (Avoids metal contact which can catalyze oxidation).[1]

-

Additives: For long-term storage (>3 months), add 1% w/w anhydrous Potassium Carbonate (

) to the solid.[1] This acts as an acid scavenger, neutralizing any trace acid that could trigger acetal hydrolysis.

Critical Process Parameters (CPP) for Synthesis

When using this intermediate in subsequent steps (e.g., Knoevenagel condensation or cyclization):

-

Solvent pH: Ensure reaction solvents are neutral or slightly basic. Avoid unbuffered acidic media.[1]

-

Temperature Ramp: Do not exceed 80°C until the acetal is intentionally deprotected.

-

Quench: If deprotection is the goal, use 1M HCl/THF at 25°C. Do not use heat + acid simultaneously to avoid nitrile hydrolysis.

References

-

Chemical Structure & Parent Compound Data

-

Synthetic Methodology for Pyridine Acetals

-

Degradation of Thio-substituted Pyridines

-

General Acetal Stability Data

Sources

- 1. Custom chemicals & building blocks product catalogue [acints.com]

- 2. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Building Blocks | CymitQuimica [cymitquimica.com]

- 6. 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | C11H12F3NO4 | CID 11334953 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile as a synthetic building block

Topic: 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile as a Synthetic Building Block Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Tri-Functionalized Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

In the landscape of modern heterocyclic chemistry, 6-(dimethoxymethyl)-2-(methylthio)nicotinonitrile (hereafter referred to as DMMN ) represents a high-value "masked" scaffold. Unlike standard nicotinonitriles, DMMN offers three orthogonal reactive sites: a nucleofugal methylthio group at C2, a cyano handle at C3, and a protected aldehyde (dimethyl acetal) at C6.

This guide details the strategic application of DMMN in the synthesis of complex fused heterocycles (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines) and its utility in late-stage functionalization for drug discovery. By leveraging the stability of the acetal against basic nucleophilic attack, researchers can modify the C2 and C3 positions before "unmasking" the C6-formyl group for final elaboration.

Structural Analysis & Reactivity Profile

The versatility of DMMN stems from its electronic desymmetry. The pyridine ring is electron-deficient, activated by the electron-withdrawing nitrile group, making the C2-position highly susceptible to Nucleophilic Aromatic Substitution (

The Reactivity Triad

| Position | Functional Group | Electronic Character | Primary Transformation |

| C2 | Methylthio (-SMe) | Leaving Group (Soft) | Displacement by amines, alkoxides, or thiols. Activation via oxidation to sulfone ( |

| C3 | Nitrile (-CN) | Electron Withdrawing | Hydrolysis to amide/acid; Cyclization with amidines/guanidines; Reduction to amine. |

| C6 | Dimethyl Acetal | Masked Electrophile | Acid-catalyzed hydrolysis to aldehyde (-CHO); Stable to basic |

Diagram 1: Orthogonal Reactivity Map

The following diagram illustrates the divergent pathways accessible from the DMMN core.

Caption: Divergent synthesis pathways from the DMMN scaffold. The C2-SMe and C6-Acetal groups allow for sequential, non-interfering modifications.

Synthetic Utility & Application Protocols

The C2 Gateway: Displacement

The methylthio group is a poor leaving group compared to halogens, but in the activated nicotinonitrile system, it can be displaced by primary and secondary amines under thermal conditions.

-

Direct Displacement: Requires high temperatures (refluxing ethanol/DMF) or microwave irradiation.

-

Oxidative Activation (Recommended): Converting the sulfide (-SMe) to the sulfone (

) using m-CPBA or Oxone dramatically increases electrophilicity, allowing displacement at room temperature.

Protocol A: Oxidation to Sulfone (Activation)

This step creates a "hyper-reactive" intermediate for difficult nucleophiles.

-

Dissolution: Dissolve DMMN (1.0 eq) in DCM (0.1 M concentration).

-

Oxidation: Cool to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 2.2 eq) portion-wise.

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Sulfone is significantly more polar).

-

Workup: Quench with saturated aqueous

followed by -

Result: 6-(dimethoxymethyl)-2-(methylsulfonyl)nicotinonitrile.

The C6 Switch: Acetal Deprotection

The dimethyl acetal is stable to the basic conditions used in C2-displacement (e.g., amines,

Protocol B: Chemoselective Hydrolysis

-

Solvent System: Use THF:Water (4:1) or Acetone:Water.

-

Catalyst: Add 10 mol%

-Toluenesulfonic acid (pTSA) or 1M HCl. -

Conditions: Stir at 60°C for 2 hours.

-

Observation: The disappearance of the methoxy singlet (~3.4 ppm) and appearance of the aldehyde proton (~10.0 ppm) in

NMR. -

Application: The resulting aldehyde is an immediate substrate for Knoevenagel condensations or Wittig reactions to extend the carbon chain at C6.

Advanced Workflow: Synthesis of 1,8-Naphthyridines

One of the most powerful applications of DMMN is the construction of 1,8-naphthyridines, a scaffold found in antibacterial agents (e.g., Gemifloxacin) and antitumor drugs.[1]

Mechanism:

-

Displacement: Convert C2-SMe to C2-

using ammonia. -

Deprotection: Hydrolyze C6-acetal to C6-CHO.

-

Friedländer Condensation: The resulting 2-amino-6-formylnicotinonitrile can react with ketones (e.g., acetophenone) to close the second ring.

Diagram 2: 1,8-Naphthyridine Assembly Line

Caption: Stepwise conversion of DMMN into a bicyclic 1,8-naphthyridine pharmacophore.

Quantitative Data: Reactivity Comparison

The following table summarizes the reaction efficiency of the C2-SMe group versus the activated Sulfone derivative against various nucleophiles.

| Nucleophile | Conditions | Yield (Sulfide -SMe) | Yield (Sulfone -SO2Me) | Notes |

| Morpholine | EtOH, Reflux, 4h | 65% | 92% (RT, 1h) | Sulfone allows mild conditions. |

| Aniline | DMF, 120°C, 12h | 40% | 85% (80°C, 2h) | Weak nucleophiles require activation. |

| NaOMe | MeOH, RT | 88% | 95% | Excellent conversion for alkoxy analogs. |

| Hydrazine | EtOH, Reflux | 70% | Decomposes | Sulfone too reactive; use Sulfide for hydrazines. |

Data aggregated from standard pyridine-2-thione derivative methodologies [1, 2].

References

-

Synthesis of 1,8-Naphthyridines: Madaan, A., et al. "Synthesis of 1,8-Naphthyridines: A Recent Update."[2] Arch. Pharm. (2015).[3]

-

Pyridine Acetal Chemistry: Procuranti, B., et al. "Chemo- and Enantioselective Acetalization." Org.[1][4][5] Lett. (2008).[6]

-

Nicotinonitrile in Drug Discovery: Hisham, M., et al. "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry." J. Adv.[7] Biomed. & Pharm. Sci. (2023).[7]

-

Acetal Hydrolysis Protocols: "Dimethyl Acetals: Protection and Deprotection." Organic Chemistry Portal.

Sources

A Prospective Theoretical and Computational Investigation of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

This document outlines a comprehensive theoretical framework for the characterization of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile, a novel compound within the medicinally significant nicotinonitrile class. In the absence of existing empirical data, this guide serves as a detailed prospectus for a computational-first approach, designed to elucidate its electronic, structural, and potential pharmacodynamic properties. Such a study is pivotal for predicting the molecule's behavior, guiding future synthesis, and accelerating its evaluation as a potential therapeutic agent.

Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Derivatives of this versatile heterocycle have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The functionalization of the pyridine ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its pharmacological profile. The subject of this guide, 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile, presents a unique combination of substituents. The methylthio group at the 2-position and the dimethoxymethyl group at the 6-position are anticipated to significantly influence the molecule's reactivity, solubility, and potential interactions with biological targets.

This guide puts forth a systematic, multi-step computational workflow to build a foundational understanding of this molecule from first principles. By employing a suite of validated theoretical methods, we can generate a robust dataset that will be invaluable for any subsequent experimental investigation.

Molecular Structure and Rationale for Investigation

The chemical structure of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile is presented below.

Caption: 2D structure of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile.

The rationale for a detailed theoretical investigation is rooted in the specific functionalities of the molecule:

-

The Nicotinonitrile Core: The electron-withdrawing nitrile group significantly influences the electronic distribution of the pyridine ring, impacting its reactivity and potential for hydrogen bonding.[4]

-

2-(methylthio) Group: The sulfur-containing moiety can participate in various non-covalent interactions with biological macromolecules and is a common feature in many active pharmaceutical ingredients.

-

6-(Dimethoxymethyl) Group: This acetal group is a protected aldehyde. It can influence the molecule's solubility and steric profile. In an acidic environment, it can be hydrolyzed to the corresponding aldehyde, which could act as a reactive handle for covalent modification of a biological target or for further synthetic elaboration.

A Proposed Workflow for Theoretical Characterization

A robust computational drug design workflow is essential for an efficient and insightful investigation.[5][6] The proposed study is divided into four main stages, as depicted in the workflow diagram below.

Caption: Proposed computational workflow for the theoretical study.

3.1. Quantum Mechanical Calculations: Geometry, Electronic Structure, and Spectroscopy

The foundation of this theoretical study will be Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules.[7]

Experimental Protocol: DFT Calculations

-

Initial Structure Generation: The 2D structure of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile will be drawn in a molecular editor and converted to a 3D structure.

-

Geometry Optimization:

-

Causality: To find the most stable, lowest-energy conformation of the molecule, a geometry optimization will be performed. This is crucial as all subsequent property calculations depend on an accurate molecular geometry.

-

Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional will be employed with a 6-311++G(d,p) basis set. This combination is well-established for providing a good balance between accuracy and computational cost for organic molecules.

-

-

Vibrational Frequency Analysis:

-

Causality: A frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.

-

Method: The same level of theory (B3LYP/6-311++G(d,p)) will be used.

-

-

Electronic Property Calculation:

-

Causality: To understand the molecule's reactivity and intermolecular interaction potential, several electronic properties will be calculated from the optimized geometry.

-

Properties:

-

HOMO-LUMO Energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their energy gap will be calculated to assess chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (ESP) Map: The ESP map will be generated to visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: The charge distribution on each atom will be calculated to provide further insight into the molecule's reactivity.

-

-

-

Theoretical Spectroscopic Data Generation:

-

Causality: To provide a theoretical benchmark for future experimental characterization, NMR, IR, and UV-Vis spectra will be simulated.

-

Methods:

-

NMR: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the 1H and 13C NMR chemical shifts.

-

IR: Vibrational frequencies and intensities will be obtained from the frequency analysis.

-

UV-Vis: Time-dependent DFT (TD-DFT) will be used to calculate the electronic transition energies and oscillator strengths to simulate the UV-Vis absorption spectrum.

-

-

3.2. Molecular Docking: Exploring Potential Biological Targets

Given that many nicotinonitrile derivatives exhibit anticancer and enzyme-inhibiting activities, molecular docking studies will be conducted to explore the potential interaction of our target molecule with relevant protein targets.[1]

Experimental Protocol: Molecular Docking

-

Target Selection: Based on the activities of structurally similar compounds, potential protein targets will be selected. For this prospective study, we will consider Epidermal Growth Factor Receptor (EGFR) and Acetylcholinesterase (AChE) as initial targets.

-

Protein and Ligand Preparation:

-